molecular formula C14H18N4OS B2369469 4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine CAS No. 2380095-23-6

4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2369469
CAS No.: 2380095-23-6
M. Wt: 290.39
InChI Key: NHYHTMJRQYYNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the thiadiazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, piperidine-containing molecules, and pyridine-based compounds. Examples include:

Uniqueness

What sets 4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine apart is its unique combination of the thiadiazole, piperidine, and pyridine rings. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

IUPAC Name

3-methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-16-14(20-17-11)18-8-2-3-12(9-18)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYHTMJRQYYNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)COC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.